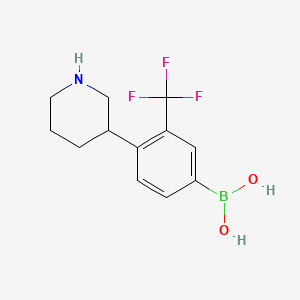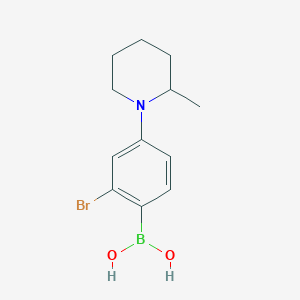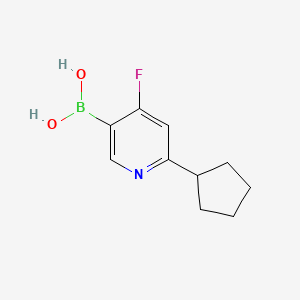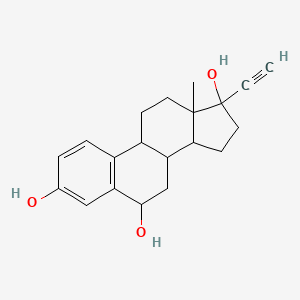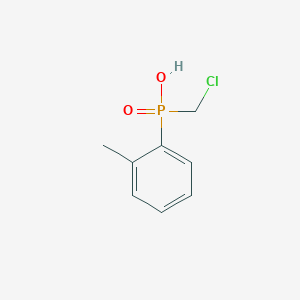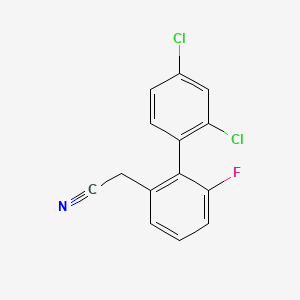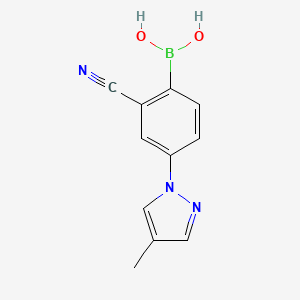
(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-cyanophenylboronic acid with 4-methyl-1H-pyrazole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Wirkmechanismus
The mechanism of action of (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the palladium intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness
(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a pyrazole ring. These functional groups enhance its reactivity and make it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C11H10BN3O2 |
|---|---|
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
[2-cyano-4-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O2/c1-8-6-14-15(7-8)10-2-3-11(12(16)17)9(4-10)5-13/h2-4,6-7,16-17H,1H3 |
InChI-Schlüssel |
YIDXWMKGEQCIJX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=C(C=N2)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



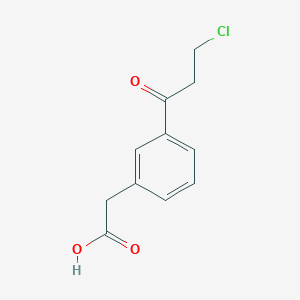
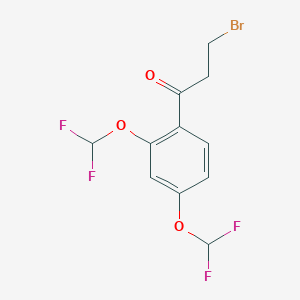
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

